molecular formula C12H16F3N3O2S B2821644 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1797831-20-9

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2821644
CAS No.: 1797831-20-9
M. Wt: 323.33
InChI Key: VPTKLFNOPMFRKD-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl group at position 2. The ethyl spacer links the pyrazole moiety to a cyclopropanesulfonamide group, which is critical for its biological activity and pharmacokinetic properties. This compound is structurally optimized for interactions with biological targets, particularly enzymes or receptors sensitive to sulfonamide-based inhibitors. Its design leverages the steric and electronic effects of the cyclopropyl and trifluoromethyl groups to enhance binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2S/c13-12(14,15)11-7-10(8-1-2-8)18(17-11)6-5-16-21(19,20)9-3-4-9/h7-9,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTKLFNOPMFRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-sulfonamide hybrids, which are widely explored for therapeutic applications. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Key References
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide Pyrazole core with cyclopropyl (C5), trifluoromethyl (C3), ethyl-linked cyclopropanesulfonamide ~370.3 (estimated) Likely enzyme inhibition (e.g., kinases, sulfotransferases)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide Pyrazole core with acetamide-linked fluorophenyl group 327.28 Potential analgesic or anti-inflammatory activity
N-((1S,3R,4S)-3-ethyl-4-(8-iodo-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Cyclopentyl-pyrrolotriazolopyrazine core with sulfonamide ~550–600 (estimated) Targeted kinase inhibition (patented for oncology)
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine-acetamide with trifluoromethyl biphenyl 718.80 Anti-atherosclerosis (Lp-PLA2 inhibitor)

Key Findings

Structural Diversity: The target compound’s pyrazole-sulfonamide scaffold differs from Goxalapladib’s naphthyridine-acetamide structure, which has a larger molecular framework (~718.80 g/mol vs. ~370.3 g/mol). This impacts solubility and bioavailability .

Biological Activity: The cyclopropanesulfonamide group in the target compound is a hallmark of enzyme inhibitors, analogous to patented compounds like N-((1S,3R,4S)-3-ethyl-4-(8-iodo-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide, which targets kinases in cancer pathways .

Synthetic Accessibility :

  • The pyrazole core in the target compound is synthesized using established methods, such as cyclocondensation of hydrazines with β-keto esters, as seen in related analogs (e.g., 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid derivatives) .

Research Findings and Pharmacokinetic Insights

  • Metabolic Stability : The trifluoromethyl group enhances resistance to oxidative metabolism, a feature shared with Goxalapladib and other fluorinated therapeutics .
  • Solubility: The cyclopropanesulfonamide group improves aqueous solubility compared to non-sulfonamide analogs (e.g., acetamide derivatives), critical for oral bioavailability .
  • Patent Landscape : Compounds with similar pyrazole-sulfonamide motifs are frequently patented for oncology and inflammation, indicating a robust therapeutic niche .

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of pyrazole intermediates followed by coupling with cyclopropanesulfonamide derivatives. Key parameters include:
  • Temperature : Controlled heating (e.g., 60–80°C) for cyclopropane ring formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution.
  • Catalysts : Use of bases like K₂CO₃ to deprotonate intermediates.
    Optimization requires iterative testing via Design of Experiments (DoE) to balance yield and purity .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsPurpose
15-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole + ethylenediamine, DMF, 70°CPyrazole-ethylamine intermediate
2Cyclopropanesulfonyl chloride, K₂CO₃, acetonitrile, RTSulfonamide coupling

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and pyrazole ring connectivity.
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
  • HPLC : Purity assessment (>95% by reverse-phase C18 column).
  • X-ray Crystallography : Resolves 3D conformation for stereochemical validation .

Q. How do structural features like the trifluoromethyl group and cyclopropane moiety influence pharmacological properties?

  • Methodological Answer :
  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability.
  • Cyclopropane : Restricts bond rotation, enforcing rigid conformations for selective target binding.
    Experimental validation via LogP measurements and cytochrome P450 inhibition assays is recommended .

Q. What methods are used to assess solubility and stability in preclinical studies?

  • Methodological Answer :
  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification.
  • Stability : Forced degradation studies under heat (40–60°C), light, and hydrolytic conditions, monitored via HPLC .

Advanced Research Questions

Q. How can computational quantum chemical calculations streamline the design of this compound’s synthesis?

  • Methodological Answer :
  • Reaction Path Searches : Density Functional Theory (DFT) identifies transition states and intermediates.
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility.
  • Feedback Loops : Experimental data (e.g., yields) refine computational models iteratively .

Q. What experimental design (DoE) strategies optimize reaction yields while minimizing trial-and-error approaches?

  • Methodological Answer :
  • Factorial Design : Vary temperature, solvent, and catalyst loading in a 2³ matrix.
  • Response Surface Methodology (RSM) : Models non-linear relationships between parameters.
  • Example : A Central Composite Design reduced reaction optimization from 30 to 12 trials in a similar sulfonamide synthesis .

Q. How can contradictory data between computational predictions and experimental results be resolved?

  • Methodological Answer :
  • Error Analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots.
  • Sensitivity Testing : Adjust computational parameters (e.g., basis sets) to match observed outcomes.
  • Iterative Refinement : Use Bayesian optimization to update models with new data .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace -CF₃ with -CH₃) and test activity.
  • In Vitro Assays : Measure IC₅₀ in enzyme inhibition (e.g., kinase panels) or cell viability assays.
  • Molecular Dynamics : Simulate binding pocket interactions over 100 ns trajectories .

Q. Which techniques are effective for identifying biological targets of this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinities.
  • Chemoproteomics : Use clickable probes for pull-down assays and LC-MS/MS identification.
  • CRISPR-Cas9 Knockout : Validate target relevance in cellular models .

Q. How does the pyrazole-thiophene heterocyclic system influence chemical reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -CF₃ group deactivates the pyrazole ring, directing electrophilic substitutions.
  • Conformational Analysis : Cyclopropane imposes strain, altering nucleophilic attack sites.
  • Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy .

Q. What comparative analyses differentiate this compound from structural analogs in activity?

  • Methodological Answer :
  • Pharmacophore Mapping : Overlay 3D structures to identify critical binding features.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications.
  • Example : Analog with -SO₂NH₂ instead of -CF₃ showed 10-fold lower potency in kinase assays .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer :
  • Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles.
  • Waste Reduction : Use flow chemistry for continuous processing .

Q. What assays evaluate metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Incubation : Compound + NADPH-regenerating system in human liver microsomes (1 mg/mL).
  • LC-MS Quantification : Monitor parent compound depletion over 60 minutes.
  • t₁/₂ Calculation : Use first-order kinetics to estimate half-life .

Q. How do substituents like -CF₃ and cyclopropane affect off-target interactions?

  • Methodological Answer :
  • Selectivity Screening : Test against GPCR/ion channel panels (e.g., Eurofins CEREP).
  • CYP Inhibition : Assess cytochrome P450 isoforms (3A4, 2D6) using fluorogenic substrates.
  • Computational Profiling : SwissTargetPrediction tool for in-silico off-target analysis .

Q. What advanced techniques resolve the compound’s 3D structure and conformation?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with a protein target for complex structure.
  • Cryo-EM : For large targets (>150 kDa) at near-atomic resolution.
  • NOESY NMR : Detect through-space proton correlations in solution .

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